molecular formula C₁₉H₂₃N₃O₃ B1663474 (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester CAS No. 908608-06-0

(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester

Cat. No. B1663474
CAS RN: 908608-06-0
M. Wt: 341.4 g/mol
InChI Key: KAEMILXLUFFLSU-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester, also known as DMF, is a chemical compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 325.4 g/mol and a melting point of 130-133°C. DMF is a pyridine-based compound that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Acetylcholinesterase (AChE) Inhibition:

Carbamates, including compounds like (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester, are recognized for their AChE inhibitory properties. AChE is an enzyme critical in nerve signal transmission, and its inhibition is a vital area of study for managing diseases like Alzheimer's and myasthenia gravis. Carbamates inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site. This inhibition is significant as the half-lives of carbamoylated AChEs range from minutes to more than 30 days, making carbamates effective AChE inhibitors for various therapeutic applications (Rosenberry & Cheung, 2019).

Chemical Variability and Complex Formation:

The structural variability and potential to form complexes with various elements make compounds like (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester interesting in the field of coordination chemistry. Studies have shown that the chemistry of compounds containing pyridine, benzimidazole, or benzthiazole units exhibits fascinating variability and properties. These compounds' ability to form different protonated or deprotonated forms and complex compounds with unique properties like magnetic, biological, or electrochemical activity is crucial in broadening the scope of their application in various scientific domains (Boča, Jameson, & Linert, 2011).

Potential in Organic Chemistry and Material Science:

Compounds with a structure similar to (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester, particularly those involving pyridine, morpholine, and carbamate groups, have been noted for their potential in various applications spanning organic chemistry and material science. These include but are not limited to the development of novel central nervous system (CNS) acting drugs, synthesis of organic materials with potential optoelectronic applications, and the formation of complex compounds with varied pharmacological profiles (Saganuwan, 2017), (Asif & Imran, 2019), (Danao et al., 2021).

properties

IUPAC Name

benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEMILXLUFFLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester

Synthesis routes and methods

Procedure details

Benzyl chloroformate (18 mg) was added to a solution of 0.085 M 2,4-dimethyl-6-morpholin-4-yl-pyridin-3-ylamine and 0.17 M N,N-diisopropyl-ethylamine in 1,2-dichloroethane (1 mL). The vial was shaken for 16 hours under argon and concentrated in vacuo. Aqueous sodium hydroxide (1 M, 1 mL) was added and the crude mixture was extracted with isopropyl acetate/tetrahydrofuran (4:1, 2×1 mL). The organic phase was washed with brine (1 mL), concentrated in vacuo and redissolved in 1-propanol/dimethyl sulfoxide (1:1, 0.4 mL) of which 0.2 mL was subjected to preparative LC-MS purification to furnish 4.5 mg (31% yield) of the title compound as an oil. LC-MS (m/z) 342 (MH+); tR=1.58, (UV, ELSD) 99%, 99%.
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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1 mL
Type
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Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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